EJR-866-81 belongs to a class of compounds known as thienopyridones, which are characterized by their fused thiophene and pyridine rings. These compounds are often explored for their biological activities, including anti-cancer properties. The classification of EJR-866-81 falls under small molecule inhibitors targeting protein phosphatases, which play critical roles in cell signaling and regulation.
The synthesis of EJR-866-81 involves several key steps typical of organic synthesis protocols. Initially, the thieno[3,2-c]pyridine core is constructed through a multi-step reaction involving cyclization processes and subsequent functionalization to introduce various substituents that enhance biological activity.
The entire synthetic route is carefully optimized to ensure high yield and purity of the final product .
The molecular structure of EJR-866-81 can be described by its unique thienopyridone framework, which contributes to its biological activity. The compound's molecular formula is C₁₄H₁₁N₃O₂S, indicating the presence of nitrogen, oxygen, and sulfur atoms that are crucial for its interaction with biological targets.
The three-dimensional conformation of EJR-866-81 allows for effective interaction with target proteins, facilitating its role as an inhibitor .
EJR-866-81 undergoes several chemical reactions that are critical for its synthesis and biological activity:
These reactions are typically monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure purity and yield throughout the synthesis process .
EJR-866-81 exerts its inhibitory effects primarily through competitive inhibition of protein phosphatases like CDC25B and PTP4A3. The mechanism involves:
This mechanism highlights the potential of EJR-866-81 in targeting cancer cells by interfering with their growth signals .
EJR-866-81 exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate formulations for biological assays and potential therapeutic applications .
EJR-866-81 has significant implications in scientific research, particularly in cancer biology:
The PTP4A phosphatase family—comprising PTP4A1 (PRL-1), PTP4A2 (PRL-2), and PTP4A3 (PRL-3)—represents a subfamily of protein tyrosine phosphatases implicated in tumorigenesis and metastasis. These dual-specificity phosphatases regulate fundamental malignant processes, including cell migration, invasion, anchorage-independent growth, and energy metabolism reprogramming [1] [5]. PTP4A3 is overexpressed in >80% of solid tumors (e.g., ovarian, breast, colorectal) and hematological malignancies, where its expression correlates with advanced disease stage and poor patient prognosis [1] [3]. Mechanistically, PTP4A3 interacts with magnesium transporters (CNNM family) to enhance cellular magnesium uptake, fueling ATP production and supporting cancer cell proliferation and metastasis [5]. Similarly, PTP4A2 promotes tumorigenesis in breast cancer and T-cell acute lymphoblastic leukemia through PTEN degradation and NOTCH1 signaling activation [5].
Despite their therapeutic potential, PTPs present formidable druggability challenges:
The restricted expression of PTP4A3 in non-malignant tissues and its central role in metastasis provide a compelling therapeutic window. Genetic ablation of PTP4A3 suppresses tumor growth and invasion in vivo, confirming its pharmacological tractability [1] [7]. Early inhibitors like thienopyridone and JMS-053 demonstrated in vivo efficacy but exhibited limitations in plasma stability and synthetic complexity [1] [6]. This spurred the development of optimized analogs, including EJR-866-81, designed to enhance specificity and drug-like properties [1] [3].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8